molecular formula C13H20ClNO2 B1316637 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63905-65-7

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1316637
CAS RN: 63905-65-7
M. Wt: 257.75 g/mol
InChI Key: GXDZORNOMJIKNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described in the literature . The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the empirical formula C13H20ClNO2 . Its molecular weight is 257.76 .


Physical And Chemical Properties Analysis

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . Its SMILES string is Cl.CCOc1cc2CCNCc2cc1OCC .

Scientific Research Applications

Pharmacological Effects and Toxicity

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, as part of the 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides series, has been investigated for its pharmacological effects, including toxicity, circulatory, and smooth muscle effects. Studies indicate variations in toxicity with different alkyl chain lengths, with the dimethoxy group being most toxic. These compounds have shown both pressor and depressor effects depending on the substituents, with some demonstrating tachyphylaxis in pressor responses. Smooth muscle effects were consistent across compounds, indicating potential for pharmacological applications in modulating smooth muscle activity (Hjort et al., 1942).

Analgesic and Anti-Inflammatory Effects

Research has shown that certain derivatives of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit significant analgesic and anti-inflammatory effects. These effects are highlighted in studies where these compounds outperformed traditional non-narcotic analgesics like diclofenac sodium, indicating their potential as more effective treatments for pain and inflammation without the side effects associated with long-term use of current medications (Rakhmanova et al., 2022).

Neuroprotective or Neurotoxic Activity

Exploration into the neuroprotective or neurotoxic activities of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives has provided insights into their potential application in treating neurodegenerative diseases like Parkinson's disease. The study suggests that derivatives with hydroxy substitution may offer neuroprotective benefits, whereas methoxy substitution could increase toxicity, implying a careful balance in chemical modification could yield potential therapeutic agents (Okuda et al., 2003).

Local Anesthetic Activity and Toxicity Analysis

Investigations into the local anesthetic activity and toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives have demonstrated their significant anesthetic potential. The study also assessed the structure-toxicity relationship, revealing variations in hepatotoxicity among synthesized compounds, guiding future drug development for safer and more effective anesthetics (Azamatov et al., 2023).

Stereochemistry and Biological Activity

Stereochemical studies of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have shown the importance of absolute configuration in biological activity. The resolution and analysis of optical antipodes have provided insights into their pharmacological profiles, highlighting the potential for developing enantioselective drugs with improved efficacy and reduced side effects (Mondeshka et al., 1992).

properties

IUPAC Name

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDZORNOMJIKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CNCCC2=C1)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

63905-65-7
Record name 63905-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
NE Kuz'mina, SV Moiseev, MD Khorolskiy… - …, 2020 - Wiley Online Library
In product specification files and scientific literature, the international name of drotaverine hydrochloride is assigned to two different chemical compounds: 1‐(3,4‐diethoxybenzylidene)‐…
IB Ivshina, EV Vikhareva, MI Richkova… - World Journal of …, 2012 - Springer
Drotaverine [1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline] hydrochloride, an antispasmodic drug derived from benzylisoquinoline was evaluated for its …
Number of citations: 47 link.springer.com
SS Chitlange, S Ranjana, SB Wankhede… - International Journal of …, 2009 - Citeseer
Three simple spectrophotometric methods have been developed for simultaneous estimation of nimesulide and drotaverine from tablet dosage form. Method-I involves, formation of Q-…
Number of citations: 31 citeseerx.ist.psu.edu
RK Patel, RN Patel, AL Ganure… - Asian Journal of …, 2012 - search.proquest.com
A Derivative Spectrophotometric method has been developed for simultaneous estimation of Ranitidine and Drotaverine in combined Pharmaceutical dosage forms. Methanol was used …
Number of citations: 3 search.proquest.com
SV Kharitonov - Analytical and bioanalytical chemistry, 2005 - Springer
The construction and electroanalytical response characteristics of poly(vinyl chloride) matrix ion-selective sensors (ISSs) for drotaverine hydrochloride are described. The membranes …
Number of citations: 13 link.springer.com
RV Rele - Research Journal of Pharmacy and Technology, 2018 - indianjournals.com
Simple and precise UV spectrophotometric methods by UV spectroscopy and area under curve [AUC]-in zero order derivative spectrum have been developed and validated for the …
Number of citations: 2 www.indianjournals.com
JR Jain, BV Bhimani, RS Chauhan… - Asian Journal of …, 2010 - indianjournals.com
Two simple spectrophotometric methods have been developed for simultaneous estimation of Drotaverine hydrochloride and Aceclofenac from tablet dosage form. Method I is an …
Number of citations: 1 www.indianjournals.com
GT RANI, DG SANKAR, P Kadgapathi… - International …, 2011 - hakon-art.com
A simple, sensitive and precise reverse phase high performance liquid chromatographic method (RP-HPLC) has been developed and validated for the simultaneous estimation of …
Number of citations: 2 www.hakon-art.com
EH Mohamed, HM Lotfy… - Chemistry Central …, 2017 - bmcchem.biomedcentral.com
Analysis of complex mixture containing three or more components represented a challenge for analysts. New smart spectrophotometric methods have been recently evolved with no …
Number of citations: 24 bmcchem.biomedcentral.com
RV Rele, PP Tiwatane - Research Journal of Pharmacy and …, 2018 - search.proquest.com
Method Development and Validation by Reverse Phase high Performance Liquid Chromatography for Simultaneous Estimation of Omeprazole and Drotaverine Hydrochloride in Bulk …
Number of citations: 2 search.proquest.com

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